tert-Butyl cyclobutyl(5-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl cyclobutyl(5-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclobutyl(5-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclobutyl(5-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
tert-Butyl cyclobutyl(5-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl cyclobutyl(5-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Cyclobutyl bromide
- 5-(1-ethylpyrrolidin-2-yl)pyridine
Uniqueness
tert-Butyl cyclobutyl(5-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H31N3O2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl N-cyclobutyl-N-[5-(1-ethylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H31N3O2/c1-5-22-13-7-10-17(22)15-11-12-18(21-14-15)23(16-8-6-9-16)19(24)25-20(2,3)4/h11-12,14,16-17H,5-10,13H2,1-4H3 |
InChI Key |
OMIWARQJOVQPLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C=C2)N(C3CCC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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